tert-Butyl 2-(6-chloro-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate
Description
Properties
Molecular Formula |
C15H21ClN2O2 |
|---|---|
Molecular Weight |
296.79 g/mol |
IUPAC Name |
tert-butyl 2-(6-chloro-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21ClN2O2/c1-10-8-13(16)17-9-11(10)12-6-5-7-18(12)14(19)20-15(2,3)4/h8-9,12H,5-7H2,1-4H3 |
InChI Key |
AIPNFQKJIVUFOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C2CCCN2C(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(6-chloro-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 6-chloro-4-methylpyridine, is synthesized through chlorination and methylation reactions.
Pyrrolidine Ring Formation: The pyridine intermediate undergoes a nucleophilic substitution reaction with a pyrrolidine derivative to form the pyrrolidine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or neutral conditions.
Major Products:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Biological Studies: It is used in studies to understand the interaction of pyrrolidine derivatives with biological targets such as enzymes and receptors.
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-chloro-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyrrolidine ring and the chlorinated pyridine moiety play crucial roles in its binding affinity and specificity . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a family of pyridine-pyrrolidine hybrids with varying substituents. Below is a detailed comparison with structurally analogous derivatives (Table 1):
Table 1: Comparison of Key Structural Features and Properties
*Molecular formulas and weights are calculated based on IUPAC names.
Key Observations:
Substituent Diversity : The target compound’s pyridine ring features a chloro-methyl combination, whereas analogs include halogens (iodo, bromo), methoxy, or silicon-based protecting groups (e.g., tert-butyldimethylsilyloxy). These substitutions influence lipophilicity, steric bulk, and reactivity .
Pyrrolidine Modifications : Derivatives like those with siloxy-methyl groups (e.g., MFCD entries in ) exhibit enhanced hydrolytic stability compared to the target compound’s unmodified pyrrolidine .
Commercial Availability : The discontinuation of the target compound contrasts with the continued listing of analogs, suggesting that bulkier or more stable derivatives (e.g., silyl-protected or dicarboxylate forms) may be preferred in current applications .
Research and Application Insights
- Intermediate Utility : A patent (EP 3 950 692 A1, 2022) describes the use of a cis-tert-butyl pyrrolidine-carboxylate analog in multi-step syntheses, highlighting the role of such compounds as intermediates in medicinal chemistry .
- Biological Relevance : Bromo- and iodo-substituted analogs (e.g., 5-bromo derivatives in ) are frequently employed in cross-coupling reactions for drug candidate diversification .
- Stability Considerations : Siloxy-protected derivatives (e.g., tert-butyldimethylsilyloxy groups) are favored in prolonged synthetic sequences due to their resistance to acidic or basic conditions .
Biological Activity
tert-Butyl 2-(6-chloro-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate, with CAS number 1352531-03-3, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and related research findings.
- Molecular Formula : C15H21ClN2O2
- Molecular Weight : 296.79 g/mol
- CAS Number : 1352531-03-3
- Structure : The compound features a pyrrolidine ring substituted with a chloro-methylpyridine moiety, contributing to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an antiviral and anti-inflammatory agent.
Antiviral Activity
Research indicates that compounds with similar structural motifs exhibit antiviral properties. For instance, derivatives containing pyridine and pyrrolidine rings have been shown to inhibit viral replication in several studies.
Case Study: Antiviral Mechanism
A study highlighted that certain pyrrolidine derivatives demonstrated significant antiviral activity against the Tobacco Mosaic Virus (TMV). The mechanism involved interference with viral entry and replication processes .
| Compound | Activity | Mechanism |
|---|---|---|
| A-87380 | Neuraminidase inhibitor | Inhibits viral entry |
| A-192558 | Antiviral against TMV | Interferes with replication |
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Compounds similar to tert-butyl 2-(6-chloro-4-methylpyridin-3-yl)pyrrolidine have been shown to modulate immune responses effectively.
Research Findings
In a study examining the immunomodulatory effects of pyrrolidine derivatives, it was found that specific compounds could significantly reduce pro-inflammatory cytokine production in vitro. This suggests a potential therapeutic application in inflammatory diseases .
The mechanisms through which tert-butyl 2-(6-chloro-4-methylpyridin-3-yl)pyrrolidine exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been noted for their ability to inhibit key enzymes involved in viral replication.
- Modulation of Immune Responses : By affecting cytokine production, these compounds may alter the immune response, providing therapeutic benefits in inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
